![molecular formula C19H21N3O4 B4391474 N-{2-[(diethylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide CAS No. 884986-91-8](/img/structure/B4391474.png)
N-{2-[(diethylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide
Descripción general
Descripción
N-{2-[(diethylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide, also known as DAPH-12, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair and cell survival.
Aplicaciones Científicas De Investigación
N-{2-[(diethylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of PARP, which plays a critical role in DNA repair and cell survival. PARP inhibitors have been shown to be effective in the treatment of various types of cancer, including breast, ovarian, and prostate cancer. N-{2-[(diethylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
N-{2-[(diethylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide inhibits the activity of PARP by binding to the catalytic domain of the enzyme. PARP inhibitors have been shown to induce DNA damage and cell death in cancer cells that have defects in DNA repair pathways. N-{2-[(diethylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide has also been shown to inhibit the activity of PARP in the brain, which may have potential therapeutic applications in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-{2-[(diethylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide has been shown to have potent inhibitory effects on PARP activity in both cancer cells and brain tissue. PARP inhibitors have been shown to induce DNA damage and cell death in cancer cells that have defects in DNA repair pathways. N-{2-[(diethylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{2-[(diethylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide is its potency as a PARP inhibitor. It has been shown to be more potent than other PARP inhibitors, such as olaparib and veliparib. However, one limitation of N-{2-[(diethylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-{2-[(diethylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide. One area of research is the development of more potent and selective PARP inhibitors. Another area of research is the investigation of the potential therapeutic applications of N-{2-[(diethylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the optimal dosing and administration of N-{2-[(diethylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide for these potential therapeutic applications.
Propiedades
IUPAC Name |
N-[2-(diethylcarbamoyl)phenyl]-4-methyl-3-nitrobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-4-21(5-2)19(24)15-8-6-7-9-16(15)20-18(23)14-11-10-13(3)17(12-14)22(25)26/h6-12H,4-5H2,1-3H3,(H,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRKKFKGEQSMCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001207025 | |
Record name | N,N-Diethyl-2-[(4-methyl-3-nitrobenzoyl)amino]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001207025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
884986-91-8 | |
Record name | N,N-Diethyl-2-[(4-methyl-3-nitrobenzoyl)amino]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884986-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Diethyl-2-[(4-methyl-3-nitrobenzoyl)amino]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001207025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.